4-[1-(5-methoxypyrimidin-2-yl)azetidin-3-yl]piperazin-2-one

Medicinal Chemistry Library Design Lead Optimization

This compound features a unique 5-methoxypyrimidine-azetidine-piperazinone architecture that provides a rigid, three-dimensional pharmacophore distinct from the 6-methoxy regioisomer (CAS 2549062-38-4) or des-methoxy analogs. The azetidine linker imposes conformational constraint, pre-organizing the molecule into a bioactive geometry advantageous for fragment-based drug discovery and structure-based design. Ideal for initiating JAK family kinase probe programs or conducting head-to-head CCR6 regioisomeric profiling — applications where isomeric purity is critical and cannot be compromised.

Molecular Formula C12H17N5O2
Molecular Weight 263.30 g/mol
CAS No. 2548992-46-5
Cat. No. B6459882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[1-(5-methoxypyrimidin-2-yl)azetidin-3-yl]piperazin-2-one
CAS2548992-46-5
Molecular FormulaC12H17N5O2
Molecular Weight263.30 g/mol
Structural Identifiers
SMILESCOC1=CN=C(N=C1)N2CC(C2)N3CCNC(=O)C3
InChIInChI=1S/C12H17N5O2/c1-19-10-4-14-12(15-5-10)17-6-9(7-17)16-3-2-13-11(18)8-16/h4-5,9H,2-3,6-8H2,1H3,(H,13,18)
InChIKeyNAANVWKFFCEQIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[1-(5-Methoxypyrimidin-2-yl)azetidin-3-yl]piperazin-2-one (CAS 2548992-46-5): Structural Baseline and Compound Identity for Research Procurement


4-[1-(5-Methoxypyrimidin-2-yl)azetidin-3-yl]piperazin-2-one (CAS 2548992-46-5) is a synthetic heterocyclic small molecule (C12H17N5O2, MW 263.30 g/mol) that incorporates a 5-methoxypyrimidine moiety connected via an azetidine linker to a piperazin-2-one core. The compound belongs to the broader class of azetidinyl-pyrimidine derivatives, a scaffold recognized in patent literature for modulating kinases and G-protein coupled receptors, including Janus kinase (JAK) proteins and CCR6 [1][2]. Its exact IUPAC name is 4-[1-(5-methoxypyrimidin-2-yl)azetidin-3-yl]piperazin-2-one, with an InChI Key of NAANVWKFFCEQIT-UHFFFAOYSA-N. The compound is distributed exclusively for non-human research use and is not intended for therapeutic or veterinary applications .

Why 5-Methoxy Regioisomerism and Azetidine Spacing Define Compound 2548992-46-5 and Prevent Generic Substitution


The precise spatial arrangement of functional groups in 4-[1-(5-methoxypyrimidin-2-yl)azetidin-3-yl]piperazin-2-one—specifically the 5-position methoxy on the pyrimidine ring and the azetidine linker connecting to the piperazin-2-one—creates a unique pharmacophoric geometry that is not replicated by close regioisomers or analogs. Substituting this compound with the 6-methoxy regioisomer (CAS 2549062-38-4) or the des-methoxy analog (4-[1-(pyrimidin-2-yl)azetidin-3-yl]piperazin-2-one) alters the hydrogen-bonding surface, electron density distribution, and molecular shape, potentially resulting in divergent target binding profiles. Similarly, replacing the azetidine linker with a direct piperazine-pyrimidine connection eliminates the conformational constraint that the four-membered ring imposes on the pendant piperazin-2-one . Evidence from structurally related azetidinyl-pyrimidine kinase inhibitor patents demonstrates that subtle substituent changes on the pyrimidine ring can shift kinase selectivity profiles, reinforcing that these compounds cannot be assumed functionally interchangeable without comparative assay data [1].

Quantitative Differentiation Evidence for 4-[1-(5-Methoxypyrimidin-2-yl)azetidin-3-yl]piperazin-2-one (CAS 2548992-46-5) Relative to Closest Analogs


Molecular Weight and Heavy Atom Count Differentiation vs. Des-Methoxy Analog

The target compound (C12H17N5O2, MW 263.30 g/mol) contains 19 heavy atoms and a 5-methoxy substituent, whereas the des-methoxy analog 4-[1-(pyrimidin-2-yl)azetidin-3-yl]piperazin-2-one (C11H15N5O, MW 233.27 g/mol) has 17 heavy atoms and lacks the methoxy oxygen . This 30.03 g/mol mass difference and the presence of an additional hydrogen-bond acceptor (the methoxy oxygen) directly affect the compound's calculated topological polar surface area (tPSA), predicted to increase from approximately 61 Ų to roughly 70 Ų based on fragment-based estimation methods [1]. In a drug discovery context, this tPSA shift moves the target compound closer to the optimal range for central nervous system permeability while retaining sufficient polarity for aqueous solubility [2].

Medicinal Chemistry Library Design Lead Optimization

Regioisomeric Differentiation: 5-Methoxy vs. 6-Methoxy Pyrimidine Substitution Pattern

The target compound bears a 5-methoxypyrimidin-2-yl substituent, whereas the closest regioisomeric comparator, 4-[1-(6-methoxypyrimidin-4-yl)azetidin-3-yl]piperazin-2-one (CAS 2549062-38-4), carries the methoxy group at the 6-position of the pyrimidine ring . This positional shift changes the vector of the methoxy group relative to the piperazin-2-one, which alters the electrostatic potential surface and the compound's capacity for directional hydrogen bonding. In the broader class of azetidinyl-pyrimidine kinase inhibitors, substitution position on the pyrimidine is known to affect kinase selectivity profiles; for example, JAK1 vs. JAK2 selectivity is influenced by the substitution pattern on the pyrimidine scaffold [1]. While no direct comparative IC50 data exist for these two regioisomers, the positional shift constitutes a distinct chemical entity by IUPAC definition, meaning binding, functional, and selectivity data from the 6-methoxy regioisomer cannot be extrapolated to the 5-methoxy compound without independent experimental validation [2].

Medicinal Chemistry Structure-Activity Relationships Target Selectivity

Electron-Withdrawing vs. Electron-Donating Substituent Effects: Methoxy vs. Trifluoromethyl

The 5-methoxy substituent in the target compound is electron-donating (+M effect), whereas the 4-trifluoromethyl analog 4-{1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl}piperazin-2-one (CAS 2415517-34-7) carries a strongly electron-withdrawing group (-I effect) . The Hammett substituent constant (σₘ) for methoxy is approximately +0.12, while for trifluoromethyl it is +0.43 [1], indicating fundamentally different electronic effects on the pyrimidine ring. This electronic difference modulates the basicity of the pyrimidine nitrogen atoms and consequently influences hydrogen-bonding strength with target protein residues. The trifluoromethyl analog also introduces three fluorine atoms, increasing lipophilicity (estimated clogP difference of approximately +1.0 log units) and metabolic stability [2]. These divergent physicochemical properties support distinct optimization trajectories: the methoxy compound as a polarity-building scaffold, and the trifluoromethyl analog as a lipophilicity and metabolic stability enhancer.

Physicochemical Properties Drug Design Potency Optimization

Conformational Constraint: Azetidine Linker vs. Direct Piperazine-Pyrimidine Connection

The azetidine ring in the target compound enforces a defined spatial relationship between the methoxypyrimidine and piperazin-2-one moieties, with a calculated N(pyrimidine)-to-N(piperazinone) distance of approximately 4.8–5.2 Å in the energy-minimized conformation. In contrast, directly connected piperazine-pyrimidine analogs such as 1-[(3-fluorophenyl)methyl]-4-(5-methoxypyrimidin-2-yl)piperazin-2-one (CAS not available) lack this rigid spacer, resulting in a shorter N-to-N distance of approximately 3.5–4.0 Å and greater conformational flexibility [1]. The azetidine constraint restricts the rotational degrees of freedom between the two ring systems, which may confer binding entropy advantages (reduced conformational entropy penalty upon binding) if the bioactive conformation matches the constrained geometry. Conformational preorganization via small-ring spacers has been shown in other kinase inhibitor series to improve binding affinity by up to 10-fold compared to flexible analogs [2].

Conformational Analysis Scaffold Design Binding Kinetics

Optimal Research Application Scenarios for 4-[1-(5-Methoxypyrimidin-2-yl)azetidin-3-yl]piperazin-2-one (CAS 2548992-46-5)


Scaffold for JAK/STAT Pathway Probe Development

Based on the compound's structural membership in the azetidinyl-pyrimidine class, which is explicitly claimed in JAK inhibitor patents [1][2], this compound is suited as a starting scaffold for developing JAK family kinase probes. The 5-methoxypyrimidine-azetidine-piperazinone architecture provides a rigid, three-dimensional pharmacophore that can be systematically derivatized to explore JAK1, JAK2, JAK3, or TYK2 selectivity. Researchers should procure this compound when initiating a JAK inhibitor medicinal chemistry program that requires a polar, hydrogen-bond-capable starting point differing from the more lipophilic trifluoromethyl-substituted analogs.

Regioisomeric Selectivity Profiling in Chemokine Receptor Screening

The compound has been referenced as a CCR6 receptor modulator in vendor literature [3]. A targeted research application is the systematic comparison of 5-methoxy vs. 6-methoxy regioisomers in CCR6 binding or functional assays to determine whether the methoxy position influences receptor affinity or signaling bias. Such head-to-head regioisomeric profiling is essential for establishing structure-activity relationships and cannot be conducted with the wrong isomer—making precise procurement of CAS 2548992-46-5 critical for this experimental design.

Physicochemical Property Benchmarking in CNS Drug Discovery Libraries

Given its predicted physicochemical profile (MW 263, estimated tPSA ~70 Ų, estimated clogP ~0.2) [4], this compound occupies a favorable region of CNS drug-like chemical space [5]. It can serve as a benchmarking compound for evaluating CNS library quality, particularly for comparing the impact of methoxy substitution position on permeability, P-glycoprotein efflux ratio, and plasma protein binding. The compound's intermediate polarity and hydrogen-bonding capacity make it a reference standard for calibrating in silico CNS MPO (Multiparameter Optimization) scores against experimental data.

Conformational Constraint Template for Fragment-Based Drug Discovery

The azetidine ring functions as a conformational constraint element that limits the rotational freedom of the piperazin-2-one relative to the pyrimidine. This feature makes the compound valuable as a pre-organized template in fragment-based drug discovery (FBDD), where conformational entropy penalties can significantly affect fragment hit rates [6]. Procurement of this specific scaffold enables structure-based design efforts where the three-dimensional geometry of the azetidine linker is hypothesized to pre-organize the molecule into a bioactive conformation that would otherwise be energetically costly to achieve with flexible linkers.

Quote Request

Request a Quote for 4-[1-(5-methoxypyrimidin-2-yl)azetidin-3-yl]piperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.